![molecular formula C11H12N2O2 B1280398 (R)-1-Benzyl-3-aminopyrrole-2,5-dione CAS No. 400045-28-5](/img/structure/B1280398.png)
(R)-1-Benzyl-3-aminopyrrole-2,5-dione
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Description
(R)-1-Benzyl-3-aminopyrrole-2,5-dione, also known as R-BAP-2,5-D, is an organic compound that has been studied for its potential applications in chemistry and biochemistry. R-BAP-2,5-D is a chiral molecule and is a structural isomer of the more commonly studied (S)-1-benzyl-3-aminopyrrole-2,5-dione, or S-BAP-2,5-D. R-BAP-2,5-D has been studied for its potential applications in the synthesis of chiral molecules, as well as for its potential applications in the study of biochemical processes.
Scientific Research Applications
Synthesis Methods
- The synthesis of 1-Benzyl-3-hydroxypyrrolidine-2,5-dione was achieved through a melting reaction of L-malic acid and benzylamine, with optimal conditions found at 140℃ for 8 hours, yielding a 68% success rate (Qiu Fei, 2011).
- Another study investigated the stereoselective reduction of 1-benzyl-3,3-dimethyl-5-methylenepyrrolidine-2,4-dione using sodium borohydride with selected metal chlorides (N. Jumali, Z. Shaameri, H. Mohamad, A. S. Hamzah, 2017).
Medicinal Applications
- A compound, (E)-3-Arylidene-4-diazopyrrolidine-2,5-diones, prepared from 1-aryl-3-arylidenepyrrolidine-2,5-diones, showed potential as Michael acceptors for inhibiting thioredoxin reductase, a target in cancer treatment (D. Dar'in, M. Krasavin, E. Chupakhin, Martha Gecht, A. Ivanov, G. Kantin, 2020).
- A biocatalytic reduction method for 5-benzylidenethiazolidine-2,4-diones was developed, leading to 5-benzylthiazolidine-2,4-diones, which are potentially useful in treating non-insulin dependent diabetes mellitus (B. Cantello, D. Eggleston, D. Haigh, R. Haltiwanger, C. M. Heath, R. M. Hindley, K. Jennings, J. T. Sime, S. Woroniecki, 1994).
properties
IUPAC Name |
(3R)-3-amino-1-benzylpyrrolidine-2,5-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c12-9-6-10(14)13(11(9)15)7-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2/t9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZALANDDBDSBU-SECBINFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)CC2=CC=CC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C(=O)N(C1=O)CC2=CC=CC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-Benzyl-3-aminopyrrole-2,5-dione |
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